molecular formula C23H17BrClN3OS B2816010 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1206993-67-0

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2816010
CAS RN: 1206993-67-0
M. Wt: 498.82
InChI Key: MMVKBZWMOCRUSK-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H17BrClN3OS and its molecular weight is 498.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Derivatives of acetamides, including those with imidazole and thiazole moieties, have been synthesized for their potential antibacterial activity. These compounds are prepared through reactions involving various intermediates, and their structures are confirmed using spectroscopic methods. The antibacterial efficacy of these compounds indicates significant activity against bacterial strains, highlighting their potential in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antitumor Activity

Some derivatives have been synthesized focusing on antitumor activities. These compounds, evaluated against a variety of human tumor cell lines, demonstrate potential anticancer activity, suggesting their usefulness in cancer research and therapy development (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Activity

Research into omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives has shown that certain compounds exhibit anticonvulsant activity. This highlights the potential of these derivatives in developing new treatments for seizure-related disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Corrosion Inhibition

In the realm of material science, benzimidazole derivatives have been investigated for their corrosion inhibition properties, particularly for protecting carbon steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Rouifi et al., 2020).

QSAR Studies and Molecular Characterization

Quantitative structure-activity relationship (QSAR) studies have been conducted on thiazolidinone and azetidine derivatives, focusing on their antibacterial properties. These studies help in understanding the molecular features that contribute to the biological activity of these compounds, guiding the design of more effective drugs (Desai, Shah, Bhavsar, & Saxena, 2008).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClN3OS/c24-17-11-9-16(10-12-17)21-14-26-23(28(21)20-7-2-1-3-8-20)30-15-22(29)27-19-6-4-5-18(25)13-19/h1-14H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVKBZWMOCRUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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